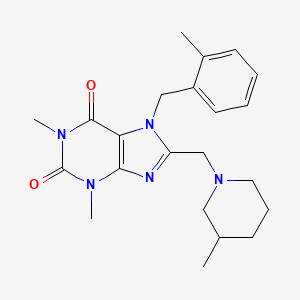

1,3-dimethyl-7-(2-methylbenzyl)-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Description

This compound belongs to the xanthine-derived purine-2,6-dione class, characterized by substitutions at the N-1, N-3, N-7, and C-8 positions. The 1,3-dimethyl groups enhance metabolic stability, while the 7-(2-methylbenzyl) moiety introduces steric bulk and aromatic interactions.

Properties

IUPAC Name |

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-15-8-7-11-26(12-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-10-6-5-9-16(17)2/h5-6,9-10,15H,7-8,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMSWLRSSXPGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at C-8

The C-8 position is critical for modulating activity. Below is a comparative table of key analogs:

Key Insights :

- Piperidine vs.

- Methyl Position: 3-methylpiperidine (target) vs. 2-methylpiperidine () may alter interactions with hydrophobic pockets in receptors like α-adrenoreceptors .

- Polarity : Oxygenated substituents (e.g., tetrahydrofuran in ) reduce lipophilicity, impacting blood-brain barrier penetration .

Substituent Variations at N-7

The N-7 position influences steric and electronic properties:

Key Insights :

- Aromatic vs. Aliphatic : The target’s 2-methylbenzyl group balances aromaticity and hydrophobicity, favoring receptor binding over purely aliphatic chains (e.g., 3-methylbutyl in ) .

- Polar Groups : Hydroxyl-containing substituents () improve solubility but may reduce bioavailability due to increased polarity .

Cardiovascular Activity

- Antiarrhythmic Effects: Compounds with 8-alkylamino substituents (e.g., ’s 8-(2-morpholin-4-yl-ethylamino)) show prophylactic antiarrhythmic activity (ED50 = 55.0). The target’s 3-methylpiperidine may mimic this via similar basicity .

- Hypotensive Action: 8-benzylamino analogs () exhibit hypotensive effects, suggesting the target’s 2-methylbenzyl group could synergize with C-8 substituents for dual activity .

Receptor Affinity

- α-Adrenoreceptors: Derivatives in show Ki values of 0.152–4.299 µM for α1/α2 receptors. The target’s piperidine group may enhance α2 affinity due to nitrogen basicity .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: Synthesis typically involves multi-step functionalization of the purine core. Critical steps include bromination at the 8-position followed by nucleophilic substitution with 3-methylpiperidine and alkylation at the 7-position with 2-methylbenzyl groups. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be tailored to avoid side reactions like over-alkylation or ring degradation. For example, using polar aprotic solvents (DMF or DMSO) at 60–80°C improves nucleophilic substitution efficiency . Purification via column chromatography or recrystallization is essential to isolate the target compound from intermediates.

Q. How can computational tools predict the compound’s drug-likeness and target binding affinity?

- Methodological Answer: Tools like ChemAxon’s Chemicalize.org or molecular docking software (AutoDock Vina, Schrödinger Suite) can analyze physicochemical properties (logP, topological polar surface area) and simulate interactions with biological targets (e.g., adenosine receptors). Virtual screening using PubChem or ChEMBL databases helps identify structural analogs for comparative analysis. For instance, piperidinyl and benzyl substituents may enhance binding to G-protein-coupled receptors (GPCRs) due to hydrophobic and hydrogen-bonding interactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer: Use a combination of:

- FTIR : Confirm carbonyl (C=O) stretches at ~1690–1650 cm⁻¹ and amine/pyridine vibrations .

- NMR : ¹H/¹³C NMR to resolve methyl groups (δ 1.2–1.5 ppm for CH₃ on piperidine) and aromatic protons (δ 7.0–7.4 ppm for benzyl) .

- HRMS : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass).

Advanced Research Questions

Q. How does the 3-methylpiperidinyl group influence the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer: The piperidinyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. However, metabolic stability can be assessed via in vitro liver microsome assays (human/rat) to identify oxidation hotspots (e.g., N-demethylation). LC-MS/MS tracks metabolite formation, while CYP450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

- Replicate studies using standardized protocols (e.g., ATP-based viability assays for cytotoxicity).

- Perform dose-response curves (IC₅₀/EC₅₀ comparisons) across multiple models.

- Use CRISPR-edited cells to isolate target-specific effects (e.g., adenosine A₂A receptor knockout) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological applications?

- Methodological Answer:

- Modify substituents : Replace the 2-methylbenzyl group with fluorinated analogs to enhance CNS penetration.

- Functional group tuning : Introduce sulfonamide or carbamate groups at the 8-position to modulate solubility and target selectivity.

- In vivo validation : Use rodent models of Parkinson’s disease to assess efficacy in reducing motor deficits via dopamine receptor modulation .

Q. What are the challenges in scaling up synthesis for preclinical trials, and how can they be mitigated?

- Methodological Answer: Scale-up issues include low yields in nucleophilic substitution steps and purification bottlenecks. Solutions:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.